molecular formula C13H11N3S2 B12525549 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline CAS No. 658072-07-2

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline

Cat. No.: B12525549
CAS No.: 658072-07-2
M. Wt: 273.4 g/mol
InChI Key: CUKZCSNRAASJKO-UHFFFAOYSA-N
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Description

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a heterocyclic compound that features both quinoline and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline typically involves the reaction of 8-chloromethylquinoline with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline undergoes various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 8-Chloromethylquinoline
  • 1,3,4-Thiadiazole derivatives

Uniqueness

8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

658072-07-2

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3

InChI Key

CUKZCSNRAASJKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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